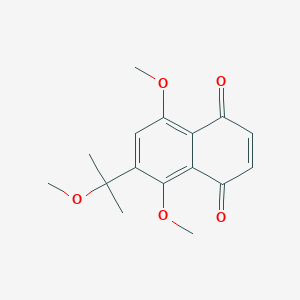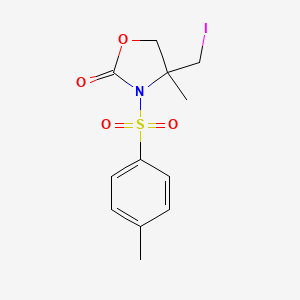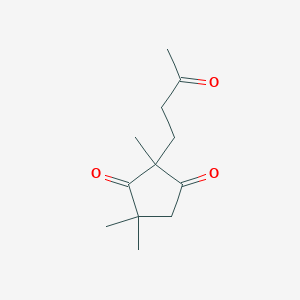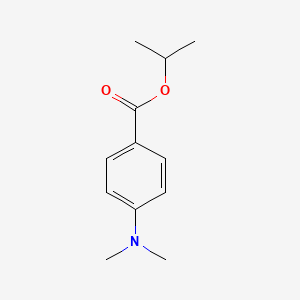![molecular formula C9H12O5 B14344938 Bicyclo[2.2.1]heptane-2,3-dicarboxylic acid, 5-hydroxy- CAS No. 98954-78-0](/img/structure/B14344938.png)
Bicyclo[2.2.1]heptane-2,3-dicarboxylic acid, 5-hydroxy-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bicyclo[2.2.1]heptane-2,3-dicarboxylic acid, 5-hydroxy-: is a complex organic compound characterized by its unique bicyclic structure. This compound is part of the norbornane family, which is known for its strained ring systems and significant reactivity. The presence of hydroxyl and carboxylic acid groups makes it a versatile molecule in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of bicyclo[2.2.1]heptane-2,3-dicarboxylic acid, 5-hydroxy- typically involves the Diels-Alder reaction, a well-known method for constructing bicyclic systems. The reaction between cyclopentadiene and maleic anhydride forms the bicyclic structure, which can then be further functionalized to introduce the hydroxyl group. The reaction conditions often include elevated temperatures and the use of solvents like tetrahydrofuran (THF) to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Catalysts and advanced purification techniques are employed to ensure the high purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: Bicyclo[2.2.1]heptane-2,3-dicarboxylic acid, 5-hydroxy- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The carboxylic acid groups can be reduced to alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Conditions often involve the use of strong bases or acids to facilitate the substitution reactions.
Major Products: The major products formed from these reactions include various derivatives of the original compound, such as ketones, aldehydes, and substituted bicyclic structures .
Wissenschaftliche Forschungsanwendungen
Bicyclo[2.2.1]heptane-2,3-dicarboxylic acid, 5-hydroxy- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex molecular architectures.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, especially for targeting specific molecular pathways.
Industry: It finds applications in the production of polymers, resins, and other advanced materials
Wirkmechanismus
The mechanism by which bicyclo[2.2.1]heptane-2,3-dicarboxylic acid, 5-hydroxy- exerts its effects involves interactions with various molecular targets. The hydroxyl and carboxylic acid groups can form hydrogen bonds and participate in electrostatic interactions with enzymes and receptors. These interactions can modulate the activity of specific pathways, leading to the observed biological effects .
Vergleich Mit ähnlichen Verbindungen
Norbornane: A saturated hydrocarbon with a similar bicyclic structure but lacking functional groups.
Norbornene: Contains a double bond, making it more reactive in certain chemical reactions.
Norbornadiene: Features two double bonds, providing additional sites for chemical modifications
Uniqueness: Bicyclo[2.2.1]heptane-2,3-dicarboxylic acid, 5-hydroxy- is unique due to the presence of both hydroxyl and carboxylic acid groups, which enhance its reactivity and versatility in various applications. Its ability to undergo multiple types of chemical reactions and its potential biological activities make it a valuable compound in research and industry .
Eigenschaften
IUPAC Name |
5-hydroxybicyclo[2.2.1]heptane-2,3-dicarboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O5/c10-5-2-3-1-4(5)7(9(13)14)6(3)8(11)12/h3-7,10H,1-2H2,(H,11,12)(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAWFFCOYTQSIRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC(C1C(C2C(=O)O)C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00304813 |
Source


|
| Record name | Bicyclo[2.2.1]heptane-2,3-dicarboxylic acid, 5-hydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00304813 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
98954-78-0 |
Source


|
| Record name | Bicyclo[2.2.1]heptane-2,3-dicarboxylic acid, 5-hydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00304813 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,2,3,3,4,4,5,5,6,6-Decafluoro-1-[2,3,4,5-tetrafluoro-6-(trifluoromethyl)phenyl]piperidine](/img/structure/B14344877.png)



![2,2'-[(4-Amino-6-chloro-1,3-phenylene)disulfonyl]di(ethan-1-ol)](/img/structure/B14344893.png)
![2-[(4-Methoxyphenyl)(phenyl)methyl]propane-1,3-diol](/img/structure/B14344900.png)



![Bis[(3-amino-3-carboxypropyl)(dimethyl)sulfanium] sulfate](/img/structure/B14344911.png)


![2',4,4',6-Tetramethyl-6'-nitro[1,1'-biphenyl]-2-amine](/img/structure/B14344925.png)
